molecular formula C30H27BrN2O7 B11670555 (5Z)-5-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11670555
M. Wt: 607.4 g/mol
InChI Key: HLIFJTJBTGVJDA-KQWNVCNZSA-N
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Description

The compound “(5Z)-5-[(3-BROMO-5-METHOXY-4-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE” is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the diazinane ring, introduction of the bromine and methoxy groups, and the final assembly of the complex structure. Typical reaction conditions might include:

    Reagents: Bromine, methoxybenzene, phenoxyethanol, diazinane trione precursors.

    Conditions: Controlled temperatures, specific solvents, and catalysts to facilitate each step of the synthesis.

Industrial Production Methods

Industrial production would scale up the laboratory synthesis methods, optimizing for yield and cost-effectiveness. This might involve:

    Batch or continuous flow reactors: To manage the complex multi-step synthesis.

    Purification techniques: Such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Potentially altering the methoxy or phenoxy groups.

    Reduction: Affecting the diazinane ring or other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, potentially leading to derivatives with altered functional groups or new properties.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potentially as a probe or inhibitor in biochemical studies.

    Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The compound’s mechanism of action would depend on its specific interactions with molecular targets. This might involve:

    Binding to enzymes or receptors: Affecting their activity or signaling pathways.

    Modulating biochemical pathways: Leading to changes in cellular processes or responses.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(3-BROMO-4-METHOXY-PHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
  • (5Z)-5-[(3-BROMO-5-METHOXY-4-PHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE

Uniqueness

The compound’s combination of functional groups and structural features distinguishes it from similar molecules, potentially offering unique reactivity or biological activity.

Properties

Molecular Formula

C30H27BrN2O7

Molecular Weight

607.4 g/mol

IUPAC Name

(5Z)-5-[[3-bromo-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C30H27BrN2O7/c1-4-7-20-8-5-6-9-25(20)39-14-15-40-27-24(31)17-19(18-26(27)38-3)16-23-28(34)32-30(36)33(29(23)35)21-10-12-22(37-2)13-11-21/h4-6,8-13,16-18H,1,7,14-15H2,2-3H3,(H,32,34,36)/b23-16-

InChI Key

HLIFJTJBTGVJDA-KQWNVCNZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)Br)OCCOC4=CC=CC=C4CC=C)OC)/C(=O)NC2=O

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCCOC4=CC=CC=C4CC=C)OC)C(=O)NC2=O

Origin of Product

United States

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